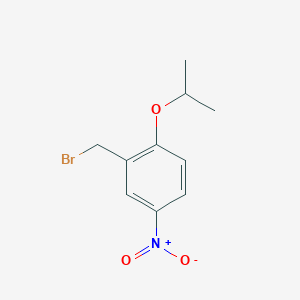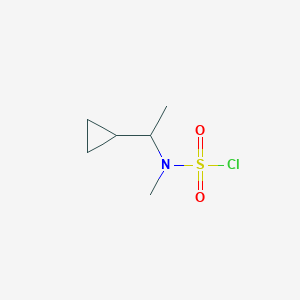
5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
説明
5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C17H17NO2. It has a molecular weight of 267.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO2/c1-12-4-2-5-13 (10-12)11-18-9-8-14-15 (17 (18)20)6-3-7-16 (14)19/h2-7,10,19H,8-9,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 267.32 . The compound’s InChI code is 1S/C17H17NO2/c1-12-4-2-5-13 (10-12)11-18-9-8-14-15 (17 (18)20)6-3-7-16 (14)19/h2-7,10,19H,8-9,11H2,1H3 .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Methodology : A derivative of 3,4-dihydroisoquinolin-1(2H)-one, similar to the compound , was synthesized through a series of reactions including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation. This synthesis route is characterized by its mildness and simplicity, leading to high yields (Chen Zhan-guo, 2008).
Stereochemical Analysis : Studies on the stereochemistry of compounds structurally related to 5-hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one reveal the stereochemical configurations of these compounds. This understanding is crucial for predicting their behavior and interactions in various applications (P. Collins, W. Janowski, R. Prager, 1989).
Pharmaceutical Research
Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which include compounds closely related to the one , have been synthesized and shown to exhibit vasodilatation activity. This suggests potential therapeutic applications in conditions where vasodilation is beneficial (Zhang San-qi, 2010).
Potential Analgesic and Anti-inflammatory Properties : Compounds structurally similar to this compound have been synthesized and found to possess analgesic and anti-inflammatory activities. This indicates a possible application in pain management and inflammation control (V. V. Khalturina, Yu. V. Shklyaev, R. Makhmudov, A. N. Maslivets, 2011).
Chemical Reactions and Derivatives
- Chemical Transformations : The compound has been involved in various chemical transformations, including reactions with phthalide anions and the synthesis of substituted isoquinolones, indicating its versatility as a precursor or intermediate in synthetic organic chemistry (R. Marsden, D. Maclean, 1984).
特性
IUPAC Name |
5-hydroxy-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-4-2-5-13(10-12)11-18-9-8-14-15(17(18)20)6-3-7-16(14)19/h2-7,10,19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXDQOGGSTUMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157999 | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105196-17-5 | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105196-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2-[(3-methylphenyl)methyl]-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)




![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
